2-(5-Methylthiazol-4-yl)ethanol

Overview

Description

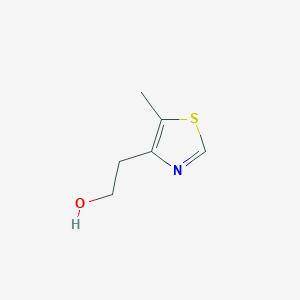

Chemical Structure and Properties 2-(5-Methylthiazol-4-yl)ethanol (CAS: Not explicitly listed; synonyms include 4-Methyl-5-thiazoleethanol in some contexts, though positional isomerism must be noted) is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at position 5 and an ethanol group at position 2. Its molecular formula is C₆H₉NOS, with a molecular weight of 143.21 g/mol .

Synthesis

The compound is synthesized via bromination and subsequent Gabriel synthesis, as demonstrated in :

Bromination: this compound reacts with hydrobromic acid (HBr) to form 2-bromoethyl derivatives.

Gabriel Synthesis: The bromoethyl intermediate undergoes nucleophilic substitution with phthalimide potassium, yielding a phthalimide-protected amine, which is then deprotected with hydrazine hydrate to produce the primary amine derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(5-Methylthiazol-4-yl)ethanol can be synthesized through several methods. One common method involves the reduction of 4-methyl-5-thiazoleacetic acid ester using lithium aluminum hydride. Another method includes the condensation of α-chloroacetylacetone with thiourea, followed by cyclization and oxidation with hydrogen peroxide .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiazol-4-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding thiazoline derivative.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products Formed

Oxidation: 2-(5-Methylthiazol-4-yl)acetaldehyde or 2-(5-Methylthiazol-4-yl)acetic acid.

Reduction: 2-(5-Methylthiazolin-4-yl)ethanol.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

2-(5-Methylthiazol-4-yl)ethanol exhibits several notable biological activities:

- Antioxidant Properties : The compound has been shown to possess antioxidant capabilities, which may offer protective effects against oxidative stress in biological systems.

- Antimicrobial Activity : Research indicates that derivatives of this compound can exhibit significant antifungal and antibacterial properties, making them potential candidates for pharmaceutical applications.

Medicinal Chemistry

Application Summary : Derivatives of this compound have been synthesized and evaluated for their potential as antimicrobial agents.

Methods of Application : Synthesis typically involves a click reaction followed by reduction processes.

Results Summary : Studies have reported promising antibacterial activity against Streptomyces albus and antifungal activity against Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL.

Oncology

Application Summary : Thiazole derivatives, including this compound, have been investigated for their antitumor and cytotoxic activities.

Methods of Application : In vitro assays were conducted on various human tumor cell lines to evaluate cytotoxicity.

Results Summary : Certain derivatives demonstrated potent effects on prostate cancer cell lines, indicating their potential use in cancer treatment.

Organic Chemistry

Application Summary : Thiazolium derivatives related to this compound act as catalysts in organic synthesis reactions.

Methods of Application : They catalyze the addition of aldehydes to unsaturated compounds, which is crucial in organic synthesis.

Biochemistry

Application Summary : Compounds containing thiazole rings interact with DNA and topoisomerase II, leading to DNA damage and cell death.

Methods of Application : In vitro studies have shown that these compounds can cause DNA double-strand breaks and G2 phase arrest.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Thiazoleethanol | Thiazole ring with hydroxyl group | Antioxidant, antibacterial |

| 4-Methylthiazole | Methyl substitution on thiazole | Antifungal |

| 2-Amino-5-methylthiazole | Amino group substitution | Antimicrobial |

| Sulfurol | Contains sulfur; used in fragrances | Flavoring agent |

Unique Characteristics

What sets this compound apart is its specific combination of thiazole structure and hydroxyethyl substitution, which enhances its solubility and biological activity compared to other thiazole derivatives. Furthermore, its ability to enhance the efficacy of certain antibiotics suggests that it may inhibit bacterial resistance mechanisms.

Mechanism of Action

The mechanism of action of 2-(5-Methylthiazol-4-yl)ethanol involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the epidermal growth factor receptor tyrosine kinase domain, which is involved in the regulation of cell growth and proliferation . This inhibition can lead to the suppression of cancer cell growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural analogs and derivatives are compared below based on substituent positions, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

*Estimated logP based on structural similarity and polarity.

Key Comparisons

Substituent Position and Isomerism Positional Isomerism: this compound and 4-Methyl-5-thiazoleethanol (CAS 137-00-8) differ in substituent positions. The former has methyl at C5 and ethanol at C4, while the latter has methyl at C4 and ethanol at C3. This affects electronic distribution and biological activity . Aryl-Substituted Derivatives: Compounds like (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol exhibit enhanced lipophilicity (logP ~2.0) due to the phenyl group, making them suitable for membrane permeability in drug design .

Physicochemical Properties Polarity: The hydroxyl group in this compound lowers logP (~0.5) compared to its ester derivatives (logP ~1.63), which are more lipophilic and suitable for chromatographic analysis . Stability: Ester derivatives (e.g., acetate, propionate) exhibit improved stability over the parent alcohol, facilitating storage and handling in pharmaceutical applications .

Synthetic Utility Intermediate Role: this compound serves as a precursor for amines via Gabriel synthesis, critical for producing bioactive molecules . Ester Derivatives: Acetate and propionate esters are synthesized for analytical purposes, leveraging their compatibility with reverse-phase HPLC .

Biological and Industrial Applications Pharmaceuticals: Thiazole derivatives like (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol are explored for anti-inflammatory and antimicrobial activities . Flavor/Fragrance: 4-Methyl-5-thiazoleethanol (CAS 137-00-8) is utilized as a flavoring agent (FEMA 3204) due to its sulfurous aroma .

Biological Activity

2-(5-Methylthiazol-4-yl)ethanol, with the CAS number 38067-32-2, is a thiazole derivative that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 156.21 g/mol. The compound features a thiazole ring, which is known for its involvement in various biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.05 |

| Escherichia coli | 0.1 |

| Bacillus subtilis | 0.0338 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

Antioxidant Properties

This compound has also been studied for its antioxidant activity. In vitro assays demonstrated that the compound can scavenge free radicals effectively, with an EC50 value of 11.745 mg/mL. This property is crucial in mitigating oxidative stress-related diseases .

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

- Inhibition of Cell Wall Synthesis : Similar to other thiazole derivatives, it may disrupt bacterial cell wall synthesis.

- Radical Scavenging : The presence of the thiazole ring contributes to its ability to neutralize free radicals.

Study on Antimicrobial Efficacy

A recent study conducted by Mhaske et al. synthesized various thiazole derivatives and tested their antimicrobial activity. Among them, this compound showed promising results against multiple pathogens. The study emphasized structure-activity relationships, indicating that modifications to the thiazole ring could enhance biological efficacy .

Evaluation of Antioxidant Activity

Another study focused on the antioxidant properties of thiazole derivatives, including this compound. The results indicated a strong correlation between the structural features of the compounds and their antioxidant capacity, suggesting potential applications in preventing oxidative damage in biological systems.

Q & A

Q. What are the common synthetic routes for 2-(5-Methylthiazol-4-yl)ethanol, and what reaction conditions are critical for optimizing yield?

Basic Research Question

The compound is synthesized via two primary routes:

- Route 1 : Reaction of methylthiazole with iodoethanol under mild conditions (room temperature, inert atmosphere) to preserve the hydroxyl group .

- Route 2 : Extraction from natural sources (e.g., Panax ginseng) using ether-soluble alkaloidal fractions, which ensures high purity but requires specialized separation techniques .

Key Considerations : - Monitor reaction pH to avoid premature oxidation of the thiazole ring.

- Use anhydrous solvents to prevent hydrolysis of intermediates.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound and its derivatives?

Basic Research Question

- GC-MS : Effective for volatile derivatives; fragmentation patterns help confirm the thiazole backbone and hydroxyl group .

- UPLC-QEMS : Non-targeted metabolomics analysis tracks compound stability in biological matrices .

- NMR : H and C NMR resolve substituent positions (e.g., methyl vs. ethyl groups on the thiazole ring) .

Methodological Tip : Combine H-C HSQC for unambiguous assignment of overlapping proton signals.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of vapors during reflux or distillation .

- Waste Disposal : Neutralize acidic byproducts before disposal to prevent environmental contamination .

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Advanced Research Question

- Refinement Tools : Use SHELXL for high-resolution data, adjusting parameters like ADPs (Atomic Displacement Parameters) to address thermal motion artifacts .

- Twinning Analysis : Employ PLATON or ROTAX to detect twinning in crystals, particularly for derivatives with flexible side chains .

- Validation : Cross-validate with Cambridge Structural Database (CSD) entries to identify outliers in bond lengths/angles.

Q. What experimental strategies improve low yields in the synthesis of this compound derivatives?

Advanced Research Question

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate nucleophilic substitution reactions .

- Reaction Time Optimization : Extend reflux durations (e.g., 8–12 hours) for sluggish reactions involving bulky substituents .

- Purification : Use silica gel chromatography with gradient elution (heptane:EtOAc) to separate regioisomers .

Q. How can computational tools predict the reactivity of this compound in novel reaction pathways?

Advanced Research Question

- Retrosynthetic Analysis : Apply Pistachio or Reaxys databases to identify feasible precursors (e.g., thiazolecarboxylates) .

- DFT Calculations : Model transition states for nucleophilic attacks on the thiazole ring using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Machine Learning : Train models on existing thiazole reaction datasets to predict regioselectivity in cross-coupling reactions.

Q. What strategies are effective for evaluating the bioactivity of this compound derivatives against bacterial targets?

Advanced Research Question

- SAR Studies : Modify the hydroxyl group to esters or ethers and test against E. coli and S. aureus to assess antimicrobial potency .

- Molecular Docking : Use AutoDock Vina to simulate binding to bacterial enoyl-ACP reductase (FabI), a key enzyme in fatty acid synthesis .

- In Vitro Assays : Perform time-kill kinetics to determine bactericidal vs. bacteriostatic effects at varying concentrations.

Q. How can researchers analyze degradation products of this compound under oxidative conditions?

Advanced Research Question

Properties

IUPAC Name |

2-(5-methyl-1,3-thiazol-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-5-6(2-3-8)7-4-9-5/h4,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIBYTYLWJTDFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CS1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299651 | |

| Record name | 2-(5-methyl-1,3-thiazol-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38067-32-2 | |

| Record name | NSC131817 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(5-methyl-1,3-thiazol-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.